4-Piperidinone, 5-bromo-1,2,5-trimethyl-
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Overview
Description
4-Piperidinone, 5-bromo-1,2,5-trimethyl- is a brominated derivative of 4-piperidinone, a compound that features a piperidine ring with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-piperidinone, 5-bromo-1,2,5-trimethyl- typically involves the bromination of 4-piperidinone, 1,2,5-trimethyl-. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions where the bromination process is optimized for large-scale synthesis. The use of automated systems and controlled reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Piperidinone, 5-bromo-1,2,5-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: N-oxides of 4-piperidinone derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted piperidinone derivatives depending on the nucleophile used.
Scientific Research Applications
4-Piperidinone, 5-bromo-1,2,5-trimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-piperidinone, 5-bromo-1,2,5-trimethyl- involves its interaction with various molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Piperidinone, 1,2,5-trimethyl-: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Piperidinone, 1,2,5-trimethyl-, o-(3-methylbenzoyl)oxime: A derivative with an oxime functional group, offering different reactivity and applications.
Uniqueness
4-Piperidinone, 5-bromo-1,2,5-trimethyl- is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
CAS No. |
55176-37-9 |
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Molecular Formula |
C8H14BrNO |
Molecular Weight |
220.11 g/mol |
IUPAC Name |
5-bromo-1,2,5-trimethylpiperidin-4-one |
InChI |
InChI=1S/C8H14BrNO/c1-6-4-7(11)8(2,9)5-10(6)3/h6H,4-5H2,1-3H3 |
InChI Key |
FIIJJHKEAYGGJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(CN1C)(C)Br |
Origin of Product |
United States |
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